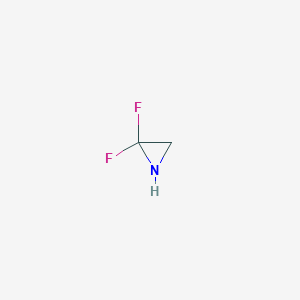
2,2-Difluoroaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoroaziridine is an organic compound with the molecular formula C2H3F2N It is a three-membered heterocycle containing nitrogen and two fluorine atoms attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroaziridine typically involves the reaction of difluorocarbene with aziridine. Difluorocarbene can be generated in situ from various precursors, such as chlorodifluoromethane (CHClF2) in the presence of a strong base like potassium tert-butoxide. The reaction proceeds under mild conditions, usually at room temperature, and yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoroaziridine undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The strained three-membered ring makes it highly reactive towards nucleophiles.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: This reaction involves the attack of a nucleophile (e.g., amines, alcohols, thiols) on the aziridine ring, leading to the formation of open-chain products.
Substitution: Substitution reactions involve the replacement of one or both fluorine atoms with other substituents.
Major Products Formed: The major products formed from these reactions include difluoroamine derivatives, open-chain amines, and various substituted aziridines.
Scientific Research Applications
2,2-Difluoroaziridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Medicine: Research is ongoing to investigate the potential of this compound derivatives as therapeutic agents.
Industry: In the materials science field, this compound is used in the synthesis of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoroaziridine involves its reactivity towards nucleophiles. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex molecules .
Molecular Targets and Pathways: In biological systems, this compound derivatives can interact with enzymes and proteins, inhibiting their activity. The exact molecular targets and pathways involved depend on the specific derivative and its structure. Research is ongoing to elucidate these mechanisms and identify potential therapeutic applications .
Comparison with Similar Compounds
Aziridine: The parent compound of 2,2-Difluoroaziridine, aziridine, lacks the fluorine atoms and is less reactive.
2-Fluoroaziridine: This compound contains only one fluorine atom and exhibits different reactivity compared to this compound.
3-Fluoroaziridine: Another related compound with the fluorine atom positioned differently on the ring.
Uniqueness: this compound is unique due to the presence of two fluorine atoms on the same carbon, which significantly enhances its reactivity and stability. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C2H3F2N |
|---|---|
Molecular Weight |
79.05 g/mol |
IUPAC Name |
2,2-difluoroaziridine |
InChI |
InChI=1S/C2H3F2N/c3-2(4)1-5-2/h5H,1H2 |
InChI Key |
SWJFIZXKPXCVAR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Methylthio)phenyl]oxazole](/img/structure/B14805489.png)
![2-{[(2,5-Dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14805496.png)

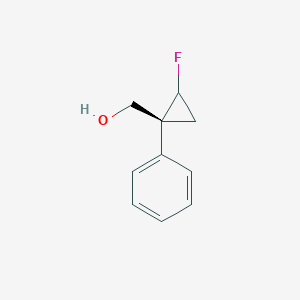
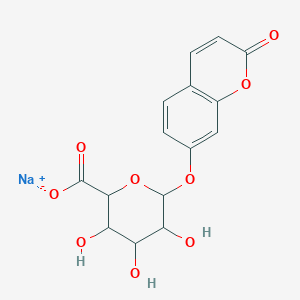
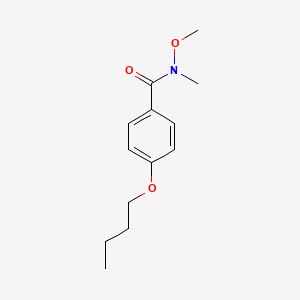
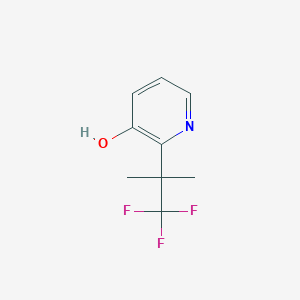
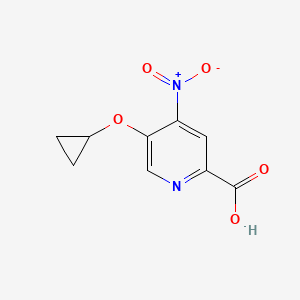
![2-[(Cyclopentylacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B14805545.png)

![ethyl (2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoate](/img/structure/B14805557.png)

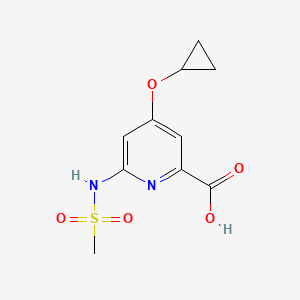
![3-{[(E)-(4-bromophenyl)methylidene]amino}benzamide](/img/structure/B14805574.png)
